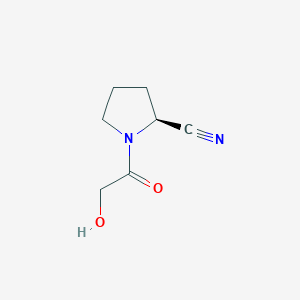
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile is a chiral compound featuring a pyrrolidine ring substituted with a hydroxyacetyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-proline or its derivatives.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile would involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminum hydride) or H₂ (Hydrogen) with a catalyst.
Substitution: Reagents like alkyl halides for ether formation or acyl chlorides for ester formation.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of other complex molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mecanismo De Acción
The mechanism by which (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile: The enantiomer of the compound, which may have different biological activities.
1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile: The racemic mixture of both enantiomers.
1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide: A similar compound with an amide group instead of a nitrile group.
Uniqueness
Chirality: The (S)-enantiomer may exhibit unique biological activities compared to the ®-enantiomer.
Functional Groups: The combination of hydroxyacetyl and nitrile groups provides unique reactivity and potential for diverse chemical transformations.
This detailed overview of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile covers its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
(2S)-1-(2-hydroxyacetyl)pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H10N2O2/c8-4-6-2-1-3-9(6)7(11)5-10/h6,10H,1-3,5H2/t6-/m0/s1 |
Clave InChI |
HOAXAMIXIJSFGP-LURJTMIESA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CO)C#N |
SMILES canónico |
C1CC(N(C1)C(=O)CO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


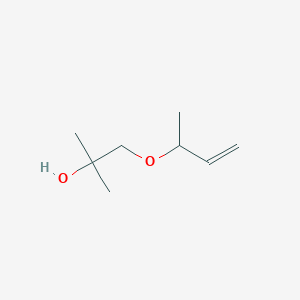

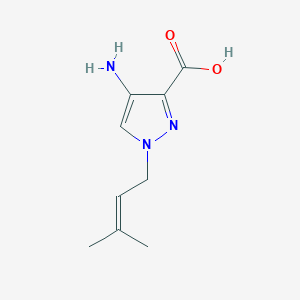
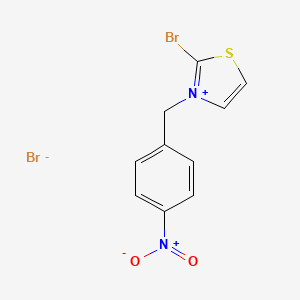
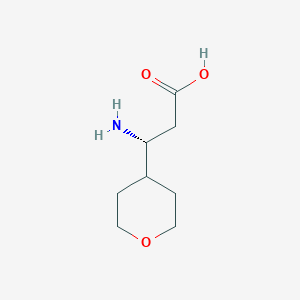

![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)

![4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13074815.png)

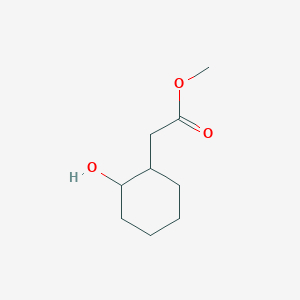


![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13074833.png)
